molecular formula C16H15N5O2S B2552139 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine CAS No. 1797947-58-0

3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

Cat. No.: B2552139
CAS No.: 1797947-58-0
M. Wt: 341.39
InChI Key: VLMMTEIUTVUGRP-UHFFFAOYSA-N
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Description

3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine: is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group attached to a pyridine ring

Mechanism of Action

Target of Action

The primary targets of the compound 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Compounds with similar structures have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

The exact mode of action of This compound Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been reported to inhibit carbonic anhydrase-ii enzyme , which plays a crucial role in various biological processes.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been reported to possess drug-like properties .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Copper sulfate for click reactions.

Major Products

    Oxidation: Oxidized derivatives of the triazole and pyridine rings.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its triazole ring is known for its biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the azetidine and sulfonyl groups.

    Azetidine-1-sulfonyl pyridine: Contains the azetidine and sulfonyl groups but lacks the triazole ring.

    Sulfonyl pyridine derivatives: Various compounds with different substituents on the pyridine ring.

Uniqueness

What sets 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine apart is its combination of the triazole, azetidine, and sulfonyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-24(23,15-7-4-8-17-9-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMTEIUTVUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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